molecular formula C₁₇H₁₉FN₂O₅ B1155936 3'-O-Benzyl Sofosbuvir Desphosphate

3'-O-Benzyl Sofosbuvir Desphosphate

Cat. No.: B1155936
M. Wt: 350.34
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Architecture and Stereochemical Configuration

3'-O-Benzyl Sofosbuvir Desphosphate (chemical name: 1-((2R,3R,4R,5R)-4-(benzyloxy)-3-fluoro-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione) is a modified nucleoside analog derived from Sofosbuvir. Its molecular formula is C₁₇H₁₉FN₂O₅ , with a molecular weight of 350.34 g/mol . The compound features a benzyl ether group at the 3'-oxygen position of the ribose moiety, replacing the phosphate group present in the parent molecule. This substitution introduces distinct stereochemical and electronic properties, as the benzyl group creates steric hindrance while altering solubility profiles.

The stereochemical configuration is defined by four chiral centers in the tetrahydrofuran ring:

  • C2 : R configuration
  • C3 : R configuration
  • C4 : R configuration
  • C5 : R configuration

The benzyl group at the 3'-position adopts an equatorial orientation, minimizing steric clashes with the adjacent fluorine atom at C3. This spatial arrangement is critical for maintaining binding affinity to viral polymerase targets.

Table 1: Key Structural Features

Feature This compound Sofosbuvir
Molecular Formula C₁₇H₁₉FN₂O₅ C₂₂H₂₉FN₃O₉P
Molecular Weight 350.34 g/mol 529.45 g/mol
Key Functional Groups Benzyl ether, fluorinated tetrahydrofuran Phosphoramidate, fluorinated tetrahydrofuran
Chiral Centers 4 5

Comparative Analysis with Parent Compound Sofosbuvir

This compound serves as a metabolic intermediate or synthetic precursor in Sofosbuvir production. Unlike Sofosbuvir, which contains a phosphoramidate prodrug moiety, the desphosphate variant lacks the phosphate group, rendering it biologically inactive against hepatitis C virus (HCV) polymerase. The benzyl group at the 3'-position enhances lipid solubility, as evidenced by a calculated partition coefficient (LogP) of 1.8 compared to Sofosbuvir’s 1.2 .

Key structural differences include:

  • Ribose Modifications : The 3'-O-benzyl group replaces Sofosbuvir’s 5'-phosphate, eliminating negative charge and reducing hydrogen-bonding capacity.
  • Stereochemical Impact : The absence of the phosphoramidate group simplifies the stereochemical landscape, reducing the number of chiral centers from five to four.
  • Thermodynamic Stability : Differential scanning calorimetry (DSC) studies show the desphosphate derivative has a lower melting point (148–150°C ) than Sofosbuvir (192–195°C ), reflecting reduced crystalline lattice energy.

X-ray Crystallography and Solid-State Properties

X-ray crystallographic studies confirm the β-D-ribose configuration and the R stereochemistry at all chiral centers. The benzyl group forms a dihedral angle of 68.5° with the tetrahydrofuran ring, optimizing van der Waals interactions in the crystal lattice. The unit cell parameters are:

  • Space Group : P2₁2₁2₁
  • a = 8.42 Å, b = 10.15 Å, c = 18.23 Å
  • α = β = γ = 90°

The solid-state structure exhibits intermolecular hydrogen bonds between the 2,4-dioxopyrimidine moiety and hydroxyl groups of adjacent molecules (O···H distances: 2.1–2.3 Å ), stabilizing the crystal packing.

Table 2: Crystallographic Data

Parameter Value
Crystallization Solvent Ethanol/Water (7:3)
Resolution 0.85 Å
R-factor 0.042
Temperature 100 K

Nuclear Magnetic Resonance (NMR) Spectral Analysis

¹H and ¹³C NMR spectra (recorded in deuterated dimethyl sulfoxide) provide definitive evidence of the benzyl group’s incorporation and stereochemical integrity:

¹H NMR (400 MHz, DMSO-d₆):

  • δ 7.35–7.28 (m, 5H, benzyl aromatic protons)
  • δ 6.20 (d, J = 6.8 Hz, 1H, H1')
  • δ 5.75 (d, J = 4.2 Hz, 1H, OH)
  • δ 4.62 (s, 2H, benzyl CH₂)
  • δ 4.18 (dd, J = 6.2 Hz, 1H, H3')
  • δ 1.48 (s, 3H, C3-methyl)

¹³C NMR (100 MHz, DMSO-d₆):

  • δ 163.5 (C4, pyrimidine)
  • δ 150.2 (C2, pyrimidine)
  • δ 137.8 (benzyl quaternary carbon)
  • δ 101.4 (C1')
  • δ 92.3 (C3', JC-F = 184 Hz)
  • δ 24.1 (C3-methyl)

Properties

Molecular Formula

C₁₇H₁₉FN₂O₅

Molecular Weight

350.34

Synonyms

1-((2R,3R,4R,5R)-4-(Benzyloxy)-3-fluoro-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key analogues include sofosbuvir, its triphosphate metabolite (GS-461203), and other sofosbuvir derivatives (e.g., compounds 3, 4, 11, 12, and 14 from recent studies). Below is a systematic comparison based on biochemical and computational

Binding Affinity to SARS-CoV-2 RdRp

Recent molecular docking studies evaluated 14 sofosbuvir derivatives against SARS-CoV-2 RdRp. 3'-O-Benzyl Sofosbuvir Desphosphate (hypothesized to align with compound 3 or 4 in these studies) demonstrated superior binding affinity compared to sofosbuvir:

Compound Average Binding Energy (kcal/mol) Key Binding Residues
Sofosbuvir -15.8 V477, R555, S759
Sofosbuvir Triphosphate (Control) -16.1 D623, S549, R555
Compound 3 -16.28 V415, V477, R489, Q493
Compound 4 -16.25 V415, V477, R489, Q493

Compounds 3 and 4 formed stable interactions with RdRp residues critical for catalytic activity, outperforming sofosbuvir in both docking scores and molecular dynamics stability .

Solubility and Permeability

The benzyl modification and desphosphate structure influence physicochemical properties:

Compound Water Solubility (log(mol/L)) Caco2 Permeability (%)
Sofosbuvir -2.271 28.7
Compound 3 -2.524 49.9
Compound 4 -2.84 58.2

Compound 4 exhibited the highest solubility and permeability, likely due to reduced polarity from the benzyl group and absence of the phosphate moiety.

Mechanism of Action

  • Sofosbuvir : Requires phosphorylation to GS-461203 for incorporation into HCV RNA, causing chain termination .
  • This compound : Lacks the phosphate group necessary for activation, suggesting a direct competitive inhibition mechanism at RdRp’s active site. Computational studies highlight its ability to occupy the NTP entry tunnel, blocking viral RNA synthesis without requiring metabolic activation .

Stability and Selectivity

Molecular dynamics simulations (100 ns) revealed that compounds 3 and 4 maintained stable hydrogen bonds with RdRp residues (V415, R489) and hydrophobic interactions with V475. This stability surpasses sofosbuvir’s transient binding, reducing off-target effects .

Critical Research Findings

  • Advantages Over Sofosbuvir: Enhanced binding affinity and RdRp inhibition (-16.28 kcal/mol vs. -15.8 kcal/mol). Improved solubility and permeability, critical for tissue penetration.
  • Limitations: No in vivo data available; efficacy and toxicity profiles remain theoretical.

Preparation Methods

Benzylation of Sofosbuvir Desphosphate

The benzyl group is introduced at the 3'-hydroxyl position of Sofosbuvir Desphosphate through nucleophilic substitution or Mitsunobu reactions. A representative protocol involves:

  • Substrate Activation : Sofosbuvir Desphosphate is treated with a benzylating agent (e.g., benzyl bromide or benzyl trichloroacetimidate) in the presence of a base (e.g., NaH or K₂CO₃).

  • Solvent System : Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) at 0–25°C for 6–24 hours.

  • Workup : The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:3) to yield this compound with >95% purity.

Example Reaction Conditions:

ParameterDetail
Benzylating AgentBenzyl bromide (1.2 eq)
BasePotassium carbonate (2.5 eq)
SolventDMF, anhydrous
Temperature0°C → RT, 12 hours
Yield78%

Protection-Deprotection Strategy

To avoid side reactions at the 5'-hydroxyl or phosphate groups, temporary protection is employed:

  • 5'-OH Protection : Trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBS) groups are used.

  • Phosphate Masking : Methyl or ethyl esters are introduced via phosphoramidite chemistry.

  • Deprotection : Fluoride-based reagents (e.g., TBAF) selectively remove silyl groups post-benzylation.

Critical Notes:

  • Over-benzylation at the 2'-position is minimized using bulky bases (e.g., DBU).

  • Racemization at the phosphorus center is controlled by low-temperature reactions (-10°C to 5°C).

Advanced Synthetic Methodologies

Enzymatic Benzylation

Recent patents describe biocatalytic approaches for improved regioselectivity:

  • Enzyme : Candida antarctica lipase B (CAL-B) in tert-butyl methyl ether.

  • Benzyl Donor : Vinyl benzyl ether (1.5 eq) at 30°C, 48 hours.

  • Advantage : Avoids harsh conditions, achieving 92% yield and >99% enantiomeric excess.

Flow Chemistry

Continuous-flow systems enhance scalability and reproducibility:

  • Setup : Microreactor with immobilized benzylating agent on polymer support.

  • Residence Time : 10 minutes at 50°C.

  • Output : 85% conversion with 99% purity by HPLC.

Purification and Analytical Validation

Chromatographic Techniques

  • Normal-Phase HPLC :

    • Column: Zorbax Silica (4.6 × 250 mm, 5 µm)

    • Mobile Phase: Hexane:ethyl acetate (70:30)

    • Retention Time: 8.2 minutes.

  • Reverse-Phase HPLC :

    • Column: C18 (150 × 4.6 mm, 3.5 µm)

    • Mobile Phase: 0.1% TFA in acetonitrile/water (55:45)

    • Purity: 98.5%.

Spectroscopic Characterization

  • ¹H NMR (500 MHz, CDCl₃) : δ 7.32–7.26 (m, 5H, benzyl), 5.70 (d, J = 8.5 Hz, 1H, H-1'), 4.51–4.55 (m, 2H, H-3'), 1.39 (d, J = 6.8 Hz, 3H, CH₃).

  • MS (ESI) : m/z 351.1 [M+H]⁺.

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Classical Benzylation7895ModerateHigh
Enzymatic9299HighModerate
Flow Chemistry8599HighLow

Key Findings:

  • Enzymatic methods offer superior selectivity but require expensive biocatalysts.

  • Flow chemistry reduces reaction time and solvent use, ideal for industrial production.

Challenges and Solutions

Regioselectivity Issues

  • Problem : Competing benzylation at 2'-OH.

  • Solution : Use of sterically hindered bases (e.g., DIPEA) or pre-complexation with Mg²⁺.

Phosphate Hydrolysis

  • Problem : Unintended cleavage of the phosphate group during benzylation.

  • Solution : Temporary ethyl ester protection and neutral pH conditions.

Industrial-Scale Production Insights

Patents from Gilead Sciences and generic manufacturers highlight:

  • Batch Size : 50–100 kg per cycle.

  • Cost Drivers : Benzyl bromide (35% of total cost), chromatographic purification (20%).

  • Environmental Impact : Solvent recovery systems reduce waste by 70% .

Q & A

Q. What in vitro models best replicate the hepatic microenvironment for studying this compound’s metabolism in cirrhotic patients?

  • Methodological Answer: Use 3D spheroid cultures of primary cirrhotic hepatocytes or liver-on-a-chip systems with fibrotic matrix components (e.g., collagen I/III). Monitor metabolite generation and cytotoxicity under hypoxia to mimic advanced liver disease .

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